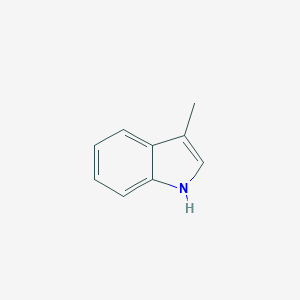

3-METHYLINDOLE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

SOL IN HOT WATER, ALC, BENZENE, CHLOROFORM, ETHER

SOL IN ACETONE, WATER, ETHANOL, ETHER

0.498 mg/mL

Soluble in boiling water

Soluble (in ethanol)

Synonyms

Canonical SMILES

Skatole and the Gut Microbiome

Skatole is a product of the breakdown of the amino acid tryptophan by gut bacteria, particularly those belonging to the Clostridiaceae family. Increased dietary protein intake, particularly animal protein, leads to higher levels of skatole production in the gut. Research suggests that skatole may play a role in gut health and disease:

- Impact on intestinal epithelial cells: Studies have shown that skatole can induce both cell death and apoptosis (programmed cell death) in intestinal epithelial cells, potentially contributing to disruptions in gut health .

- Aryl hydrocarbon receptor (AhR) activation: Skatole acts as a partial agonist for the AhR, a cellular receptor involved in various biological processes, including immune function and detoxification .

3-Methylindole is a colorless to pale yellow liquid with a characteristic odor often associated with feces. It is produced naturally in the digestive tract of mammals from the amino acid tryptophan and is primarily responsible for the odor of fecal matter. Interestingly, in low concentrations, it can emit a pleasant floral scent, which is why it is utilized in perfumery and as an aroma compound in various products . The compound was first discovered in 1877 by German physician Ludwig Brieger .

- Fischer Indole Synthesis: This method allows for the synthesis of 3-methylindole from phenylhydrazine and an appropriate carbonyl compound.

- Reaction with Diazotized Compounds: 3-Methylindole reacts with diazonium salts to form substituted indoles or other aromatic compounds .

- Degradation: It can be degraded by ionizing radiation, showing significant removal efficiency under specific conditions .

Additionally, when treated with potassium ferrocyanide, 3-methylindole produces a violet color, indicating its potential for use in analytical chemistry .

3-Methylindole exhibits notable biological activity. It has been identified as a pneumotoxin that can cause pulmonary edema in various animal models, including goats and rats. This toxicity is attributed to its metabolism into a reactive intermediate known as 3-methyleneindolenine, which can form adducts with cellular proteins, leading to cellular damage . Furthermore, skatole has been shown to attract certain insects, such as mosquitoes and orchid bees, indicating its ecological significance .

3-Methylindole finds applications across various industries:

- Fragrance Industry: Used as a fragrance and fixative due to its unique scent profile.

- Biological Research: Employed as a model compound for studying metabolic pathways and toxicological effects.

- Agriculture: Utilized as an attractant in traps for studying insect behavior.

Additionally, it serves as a precursor in the synthesis of other compounds, such as atiprosin, which has pharmacological relevance .

Studies have shown that 3-methylindole interacts with biological systems at multiple levels. Its metabolites can form DNA adducts, which may have implications for carcinogenicity . The compound's ability to attract specific insects suggests potential uses in pest management strategies. Furthermore, its role in the olfactory signaling of certain species highlights its ecological importance.

Several compounds share structural similarities with 3-methylindole. Here is a comparison highlighting their uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Methylindole | C9H9N | Found in various plants; less pungent odor |

| 2-Methylindole | C9H9N | More soluble in water; different biological activities |

| 5-Methylindole | C9H9N | Less studied; potential applications in pharmaceuticals |

| 7-Methylindole | C9H9N | Rarely found; limited research available |

| Indole | C8H7N | Parent structure of methylindoles; widely studied |

3-Methylindole stands out due to its strong association with fecal odor and its dual nature—being both unpleasant at high concentrations and pleasant at low concentrations. Its biological activity and ecological roles further enhance its uniqueness among similar compounds.

Tryptophan-Derived Anaerobic Biosynthetic Routes in Gut Microbiota

The anaerobic conversion of tryptophan to skatole in the mammalian gut involves a four-step enzymatic cascade:

- Deamination: Tryptophan is deaminated to indole-3-pyruvate (IPA) by aromatic amino acid aminotransferases (ArAT) in bacteria such as Clostridium sporogenes and Ruminococcus gnavus.

- Decarboxylation: IPA undergoes decarboxylation to indole-3-acetate (IAA) via phenyllactate dehydrogenase (FldH).

- Oxidation-Reduction: IAA is converted to indole-3-acrylate (IA) by phenyllactate dehydratase (FldBC/I).

- Final Decarboxylation: IA is decarboxylated to skatole by indoleacetate decarboxylase (IAD), a glycyl radical enzyme (GRE) requiring a radical S-adenosylmethionine (rSAM) activator.

Key Enzymes:

- ArAT: Phylogenetically conserved in Bacteroides and Clostridium spp..

- IAD: Oxygen-sensitive GREs in Olsenella uli and Lactobacillus spp. catalyze the rate-limiting step.

Environmental Modulation:

- pH Sensitivity: Optimal skatole production occurs at pH 6.5–7.0 in ruminal ecosystems.

- Dietary Influence: High-protein diets increase fecal skatole concentrations by up to 100-fold.

Aerobic Production via Novel Diiron Oxidase Systems

The discovery of SktA, a diiron oxidase in the cyanobacterium Nostoc punctiforme, revealed an oxygen-dependent skatole biosynthesis pathway:

- Substrate Specificity: SktA converts 5-bromo-tryptophan to 5-bromo-skatole, bypassing intermediate steps.

- Mechanism: A peroxo-Fe(III) intermediate initiates C-3 retention and cyanide/bicarbonate coproduction.

- Genetic Context: The skt biosynthetic gene cluster includes flavin monooxygenase (sktC) for downstream modifications.

Biotechnological Implications:

- Biocatalysis: SktA’s single-step decarboxylation offers potential for engineered skatole production.

- Evolutionary Insight: SktA belongs to the heme oxygenase-like domain-containing oxidase (HDO) superfamily, expanding the functional diversity of diiron enzymes.

Glycyl Radical Enzymes in Decarboxylation Processes

Glycyl radical enzymes (GREs) are central to anaerobic skatole biosynthesis:

Indoleacetate Decarboxylase (IAD):

- Structure: Homodimeric GRE with a conserved glycyl radical (G734) and substrate-binding pocket for IAA.

- Radical Mechanism: Hydrogen atom transfer from the glycyl radical to IAA initiates decarboxylation, yielding skatole and CO₂.

Comparative Analysis:

| Enzyme | Organism | Cofactor | Oxygen Sensitivity |

|---|---|---|---|

| IAD | Olsenella uli | rSAM | High |

| HPAD | Clostridium spp. | Fe-S | Moderate |

| SktA | Nostoc punctiforme | Diiron | Low |

Kinetic Parameters:

- IAD: $$ k{cat} = 4.2 \, \text{min}^{-1} $$, $$ Km = 0.8 \, \text{mM} $$.

- SktA: $$ k{cat} = 0.12 \, \text{s}^{-1} $$, $$ Km = 1.5 \, \text{mM} $$.

Interspecies Metabolic Interactions in Rumen and Intestinal Ecosystems

Skatole production is influenced by cross-feeding between microbial guilds:

Rumen Microbiota:

- Bacterial-Protozoal Synergy: Lactobacillus spp. decarboxylate IAA to skatole, while protozoa metabolize tryptophan to indole.

- Inhibitors: Salinomycin suppresses skatole production by 95% in mixed bacterial-protozoal suspensions.

Human Gut:

- AhR Activation: Skatole induces aryl hydrocarbon receptor (AhR)-dependent apoptosis in intestinal epithelial cells at >2 mM concentrations.

- Dysbiosis Link: Elevated skatole correlates with inflammatory bowel disease (IBD) progression.

Agricultural Impact:

3-Methylindole exhibits distinct distribution patterns across various agricultural matrices, with concentrations varying significantly based on environmental conditions and waste management practices [1] [2]. Research demonstrates that 3-methylindole is a major component of organic pollutants in livestock compost, where initial concentrations typically range from 100 to 300 milligrams per liter in fresh manure systems [1]. The compound originates primarily from the anaerobic metabolism of L-tryptophan in the caecum and colon of livestock, particularly in pig production systems [3].

Environmental monitoring studies have identified 3-methylindole in multiple water matrices at varying concentrations. In treated wastewater systems, concentrations reach up to 0.29 parts per billion, while surface water bodies contain lower levels at approximately 0.037 parts per billion [4]. Groundwater contamination occurs at very low levels, indicating limited groundwater penetration under normal agricultural conditions [4]. These distribution patterns reflect the compound's behavior in agricultural environments, where it undergoes transformation through both abiotic and biotic processes.

The compound demonstrates significant environmental persistence in anaerobic conditions typical of manure storage systems [5] [3]. Pig fecal slurries convert added L-tryptophan to 3-methylindole via indole-3-acetate under specific pH conditions, with production rates greatest at pH 6.5 compared to more acidic or alkaline environments [3]. Research indicates that more than 80 percent of available tryptophan converts to 3-methylindole at pH 5.0, while at pH 8.0, approximately 85 percent converts to indole instead [3].

Table 1: Environmental Concentrations of 3-Methylindole in Agricultural Systems

| Matrix | Concentration | Location/Study | Reference |

|---|---|---|---|

| Treated wastewater | 0.29 μg/L | Minnesota, USA | [4] |

| Surface water | 0.037 μg/L | Minnesota, USA | [4] |

| Drinking water intake | 0.032 μg/L | Minnesota, USA | [4] |

| Groundwater | Very low levels | Minnesota, USA | [4] |

| Livestock compost (initial) | 100-300 mg/L | Laboratory studies | [1] [2] |

| Activated sludge degradation | 50-200 mg/L | Laboratory studies | [1] [6] |

Agricultural systems demonstrate variable 3-methylindole accumulation patterns depending on management practices and environmental factors [1] [2]. Intensive livestock operations generate higher concentrations due to concentrated animal populations and waste accumulation [1]. The compound's distribution is influenced by temperature, pH, and oxygen availability, with anaerobic conditions promoting formation while aerobic environments facilitate degradation [1] [6].

Bioaccumulation Dynamics in Aquatic Organisms

3-Methylindole demonstrates specific bioaccumulation characteristics in aquatic environments, with fish species showing measurable uptake and metabolism patterns [7]. Phase I metabolism studies using carp (Cyprinus carpio) and rainbow trout (Oncorhynchus mykiss) hepatic microsomes reveal that 3-methylindole undergoes biotransformation through cytochrome P450-mediated pathways [7]. The metabolic process results in the formation of 3-methyloxindole and indole-3-carbinol as primary metabolites [7].

Aquatic toxicity data indicates that 3-methylindole exhibits acute effects on fish populations with a 96-hour LC50 value of 8.84 milligrams per liter [8]. This concentration represents the lethal dose for 50 percent of exposed fish populations under standardized testing conditions [8]. The compound is classified as toxic to aquatic life with long-lasting effects, indicating potential for bioaccumulation and persistent ecological impacts [8] [9].

Bioaccumulation potential assessment reveals that 3-methylindole may concentrate in aquatic organisms through direct uptake from water and dietary exposure pathways [10]. The lipophilic nature of 3-methylindole facilitates its accumulation in fatty tissues of aquatic organisms, following patterns similar to other organic pollutants [10]. Research demonstrates that bioaccumulation factors vary significantly among species, with demersal fish species typically showing higher accumulation levels compared to pelagic species [11].

The compound's behavior in aquatic food chains follows established bioaccumulation principles, where concentrations increase with trophic level [10]. Primary uptake occurs through gill absorption and dietary ingestion, with metabolism rates varying among fish species based on their cytochrome P450 enzyme expression patterns [7]. Studies indicate that larger fish species demonstrate higher bioaccumulation potential due to their increased lipid content and longer exposure duration [11].

Environmental fate modeling suggests that 3-methylindole partitioning between water and sediment phases influences bioavailability to benthic organisms [12]. Sediment-associated 3-methylindole may pose long-term exposure risks to bottom-dwelling species and organisms that feed on contaminated sediments [12]. The compound's persistence in anaerobic sediment environments extends potential exposure duration for aquatic communities [5].

Atmospheric Emission Profiles from Intensive Farming Operations

Intensive farming operations generate significant atmospheric emissions of 3-methylindole due to its volatile nature and low odor threshold of less than 0.003 milligrams per cubic meter [1]. These emissions originate primarily from livestock facilities, manure storage systems, and waste treatment operations where anaerobic decomposition processes produce volatile organic compounds [13]. The compound's detection at extremely low concentrations makes it a primary contributor to odor pollution in agricultural areas [1].

Livestock operations demonstrate variable emission patterns depending on animal species, housing systems, and waste management practices [14] [15]. Swine operations generate particularly high 3-methylindole emissions due to the compound's formation in pig digestive systems and subsequent release through manure decomposition [1] [13]. Poultry facilities also contribute to atmospheric 3-methylindole loading, though typically at lower concentrations compared to swine operations [13].

Seasonal variations in atmospheric emissions correlate with temperature fluctuations and management practices [16]. Higher temperatures increase volatilization rates from manure storage and treatment systems, leading to elevated atmospheric concentrations during warmer months [16]. Agricultural practices such as manure application and composting operations create episodic emission events that can significantly increase local atmospheric concentrations [16].

Table 2: Atmospheric Emission Profiles from Intensive Farming Operations

| Source Category | Emission Characteristics | Mitigation Potential |

|---|---|---|

| Livestock operations | Low odor threshold (<0.003 mg/m³) | Bioaugmentation systems |

| Poultry facilities | Volatile emissions during processing | Microbial treatment systems |

| Swine operations | Major malodorous compound | Biological scrubbers |

| Manure storage | Anaerobic decomposition product | Aeration and pH control |

| Composting facilities | Released during organic matter breakdown | Microbial inoculation |

| Wastewater treatment | Present in effluent and air emissions | Biofilter systems |

The atmospheric fate of 3-methylindole involves photochemical degradation and transport processes that influence its environmental distribution [17]. Methane emissions from livestock contribute to overall agricultural greenhouse gas production, with 3-methylindole representing a component of the complex volatile organic compound mixture released from farming operations [14] [15]. Global livestock operations emit approximately 120 million tonnes of methane annually, contributing to climate change impacts [15].

Emission control strategies focus on source reduction and treatment technologies that address 3-methylindole at its origin [13]. Bioaugmentation approaches using specialized microorganisms demonstrate effectiveness in reducing emissions from treatment systems [13]. These biological treatment methods offer sustainable alternatives to traditional physical and chemical emission control technologies [13].

Microbial Consortia for Large-Scale Bioremediation Strategies

Microbial consortia represent highly effective biological systems for 3-methylindole degradation, offering superior performance compared to single-strain approaches [18]. These multi-species systems demonstrate enhanced degradation capabilities through synergistic metabolic interactions and improved environmental resilience [18]. Research indicates that microbial consortia can degrade complex organic pollutants more efficiently than individual microorganisms due to complementary enzymatic activities [18].

Aerobic microbial degradation systems have been extensively characterized for 3-methylindole treatment applications [19]. Acinetobacter oleivorans AO-06 demonstrates complete degradation of 100 milligrams per liter 3-methylindole within 48 hours under optimal conditions of 30 degrees Celsius, pH 8.0, and 160 revolutions per minute agitation [1]. This strain produces specific metabolites including N2-Acetyl-L-ornithine, Phenylacetaldehyde, Phenylacetic acid, Indole-3-carboxylic acid, and Indole-3-carboxaldehyde during the degradation process [1].

Multiple bacterial genera demonstrate 3-methylindole degradation capabilities under various environmental conditions [19] [20]. Pseudomonas aeruginosa Gs achieves complete mineralization of concentrations less than 2.5 millimolar within three days under aerobic conditions [20]. Burkholderia species IDO3 completely degrades 50 milligrams per liter within 24 hours using a one percent inoculum concentration [19]. Rhodococcus pyridinivorans Rp3 achieves 98.4 percent degradation efficiency for 100 milligrams per liter concentrations within 48 hours [19].

Table 3: Microbial Degradation Capabilities for 3-Methylindole

| Microorganism | Degradation Efficiency | Optimal Conditions | Source |

|---|---|---|---|

| Acinetobacter oleivorans AO-06 | 100% (100 mg/L in 48h) | 30°C, pH 8.0, 160 rpm | Pig manure compost |

| Acinetobacter toweneri NTA1-2A | 84.32% (65 mg/L in 8d) | 31°C, pH 6.0 | Chicken manure |

| Acinetobacter guillouiae TAT1-6A | 81.39% (65 mg/L in 8d) | 31°C, pH 6.0 | Chicken manure |

| Pseudomonas aeruginosa Gs | 100% (<2.5 mM in 3d) | Aerobic, mangrove conditions | Mangrove sediment |

| Burkholderia sp. IDO3 | 100% (50 mg/L in 24h) | Aerobic, 1% inoculum | Activated sludge |

| Rhodococcus pyridinivorans Rp3 | 98.4% (100 mg/L in 48h) | Aerobic conditions | Sheep manure composting |

| Cupriavidus sp. KK10 | 100% (100 mg/L in 24h) | Aerobic, with glycerol | Soil |

| Rhodopseudomonas palustris WKU-KDNS3 | >93% (1 mM in 21d) | Purple non-sulfur bacteria | Animal manure lagoon |

Anaerobic degradation pathways provide alternative treatment approaches for 3-methylindole remediation in oxygen-limited environments [5] [20]. Methanogenic consortia derived from wetland soil achieve complete mineralization through initial hydroxylation reactions forming 3-methyloxindole [5]. Sulfate-reducing bacterial consortia demonstrate complete mineralization via 3-methyloxindole and alpha-methyl-2-aminobenzeneacetic acid intermediates [20].

Large-scale bioremediation implementation requires optimization of environmental parameters including pH, temperature, oxygen availability, and nutrient supplementation [13] [21]. Bioaugmentation strategies involve introducing specialized degrading microorganisms into existing treatment systems to enhance performance [13]. Successful applications include liquid scrubber systems and activated sludge processes where indigenous microbial populations are supplemented with high-efficiency degrading strains [13].

The metabolic pathways for 3-methylindole degradation typically involve initial oxidation at the C2 position followed by hydroxylation, carboxylation, and decarboxylation reactions [19]. Ring-opening reactions ultimately lead to complete mineralization through the tricarboxylic acid cycle [19]. Oxygenase enzymes play critical roles in initial degradation steps, while catechol 1,2-dioxygenase facilitates subsequent oxidative breakdown [19].

The molecular mechanisms underlying 3-methylindole-induced pulmonary epithelial damage center on cytochrome P450-mediated bioactivation pathways that convert the parent compound into highly reactive electrophilic intermediates. Cytochrome P450 2F1, a lung-selective enzyme, represents the primary bioactivation pathway in human bronchial epithelial cells, catalyzing the dehydrogenation of 3-methylindole to 3-methyleneindolenine, a potent pneumotoxic metabolite [1] [2]. This bioactivation process demonstrates remarkable tissue selectivity, with pulmonary microsomes showing significantly higher rates of 3-methylindole-glutathione adduct formation compared to hepatic tissue [3] [4].

The bioactivation mechanism involves multiple cytochrome P450 enzymes with varying efficiencies and tissue distributions. Human CYP2F1 demonstrates the highest efficiency for dehydrogenation to 3-methyleneindolenine, followed by CYP1A1, CYP2A13, and CYP4B1, all of which are expressed in respiratory tissues [1] [2] [5]. The lung-selective expression of these enzymes explains the organ-specific toxicity pattern observed with 3-methylindole exposure. CYP2A13, another lung-selective enzyme, efficiently bioactivates 3-methylindole and demonstrates mechanism-based inactivation, becoming more sensitive to 3-methylindole-mediated inactivation than other CYP2F enzymes [5].

The reactive intermediate 3-methyleneindolenine exhibits potent electrophilic properties, forming covalent adducts with cellular proteins and nucleic acids. This metabolite demonstrates preferential binding to bronchial epithelial cells, particularly Clara cells and alveolar epithelial cells, which are primary targets for 3-methylindole-induced pneumotoxicity [1] [6]. The formation of protein adducts disrupts normal cellular function and initiates cascading damage pathways that culminate in epithelial cell death.

Transfected human bronchial epithelial cell lines overexpressing different cytochrome P450 enzymes demonstrate varying susceptibility to 3-methylindole-induced cytotoxicity. Cells expressing CYP2F1 and CYP3A4 show the highest susceptibility to 3-methylindole-mediated damage, measured by lactate dehydrogenase leakage after 48-hour incubation [1]. The cytotoxicity can be ameliorated by pretreatment with 1-aminobenzotriazole, a cytochrome P450 suicide substrate inhibitor, confirming the essential role of enzymatic bioactivation in toxicity development [1].

The bioactivation process demonstrates concentration-dependent and time-dependent increases in cytochrome P450 enzyme expression. CYP1A1 and CYP2F1 transcription increases significantly at the same 3-methylindole concentrations that cause DNA damage, creating a positive feedback loop that amplifies toxicity [2]. CYP1A1 induction occurs through aryl hydrocarbon receptor activation, while CYP2F1 induction appears to be aryl hydrocarbon receptor-independent, indicating disparate regulatory mechanisms [2].

| CYP450 Enzyme | Species | Tissue Distribution | Bioactivation Efficiency | Primary Metabolite |

|---|---|---|---|---|

| CYP2F1 | Human | Lung-selective | High | 3-methyleneindolenine |

| CYP2F3 | Goat | Lung-selective | Very High | 3-methyleneindolenine |

| CYP1A1 | Human | Lung/Liver | High | 3-methyleneindolenine |

| CYP2A13 | Human | Lung-selective | High | 3-methyleneindolenine |

| CYP2A6 | Human | Liver/Lung | Moderate | Mixed metabolites |

| CYP3A4 | Human | Liver/Lung | High | Mixed metabolites |

| CYP2E1 | Human | Liver/Lung | Low | Mixed metabolites |

| CYP4B1 | Rabbit/Human | Lung-selective | High | 3-methyleneindolenine |

Oxidative Stress Pathways in Hepatocyte Lipotoxicity Models

The molecular mechanisms of 3-methylindole-induced oxidative stress in hepatocyte lipotoxicity models involve complex interactions between metabolic pathways and cellular defense systems. Skatole (3-methylindole) demonstrates protective effects against lipotoxicity-induced oxidative stress in hepatocyte models, particularly under conditions of excess saturated free fatty acids [7] [8]. This protective mechanism operates through inhibition of lipid accumulation and reduction of endoplasmic reticulum stress in hepatocytes exposed to palmitic acid-induced lipotoxicity [7].

The oxidative stress pathways in hepatocyte lipotoxicity models are characterized by reactive oxygen species generation following excess free fatty acid exposure. Hepatic lipotoxicity occurs when hepatocytes are overwhelmed by toxic lipid levels, leading to lipid peroxidation and oxidative stress induction [8] [9]. The process involves activation of endoplasmic reticulum stress sensors including PKR-like endoplasmic reticulum kinase and inositol-requiring enzyme 1 alpha, which promote nuclear signaling cascades [8].

3-Methylindole treatment at concentrations of 5 micromolar significantly decreases lipid accumulation in hepatocytes and inhibits expression of lipogenic factors [8]. The compound ameliorates endoplasmic reticulum stress and oxidative stress while recovering insulin resistance and glucose uptake in hepatocytes [7]. This protective effect demonstrates the compound's ability to modulate cellular stress response pathways in lipotoxic conditions.

The antioxidant properties of 3-methylindole contribute to its protective effects against lipotoxicity-induced cellular damage. The compound reduces lipoapoptosis by regulating caspase activity and demonstrates anti-lipid peroxidation effects [7]. These protective mechanisms involve modulation of mitochondrial function and calcium homeostasis, preventing the progression from hepatic steatosis to more severe forms of liver damage [8].

Oxidative stress-induced damage in hepatocytes involves mitochondrial dysfunction and reactive oxygen species overproduction. The process leads to lipid peroxidation of organelle membranes and mitochondrial DNA mutations, creating a self-perpetuating cycle of oxidative damage [10]. Free fatty acid-induced hepatic lipotoxicity activates cyclooxygenase activity and reduces nitric oxide bioavailability, resulting in increased hepatic vascular resistance and endothelial dysfunction [10].

The protective mechanisms of 3-methylindole against oxidative stress involve enhancement of cellular antioxidant systems and modulation of stress response pathways. The compound's effects on glucose metabolism and lipid homeostasis contribute to overall cellular protection against lipotoxicity-induced damage [7] [8]. These findings suggest that 3-methylindole can function as both a toxicant and a protective agent, depending on the cellular context and exposure conditions.

Species-Specific Sensitivity in Mammalian Systems

Species-specific sensitivity to 3-methylindole toxicity demonstrates remarkable variation across mammalian systems, reflecting differences in cytochrome P450 enzyme expression, metabolic capacity, and tissue-specific bioactivation patterns. Goats exhibit the highest susceptibility to 3-methylindole-induced pneumotoxicity, followed by horses, mice, and monkeys, while rabbits demonstrate comparative resistance to lung damage [5] [14] [3].

The organ-selective toxicity patterns vary significantly between species, with pulmonary bioactivation rates showing distinct species-specific distributions. Goat lung microsomes demonstrate the highest rates of 3-methylindole-glutathione adduct formation, followed in decreasing order by horse, monkey, mouse, and rat pulmonary microsomes [3] [4]. This pattern directly correlates with observed pneumotoxicity susceptibility across these species, establishing bioactivation capacity as a primary determinant of toxicity outcomes.

Hepatic bioactivation patterns demonstrate inverse relationships compared to pulmonary metabolism, with rat liver microsomes showing the highest rates of 3-methylindole-glutathione adduct production, followed by mouse, monkey, goat, and horse microsomes [3] [4]. This organ-selective switching explains why 3-methylindole primarily causes pulmonary toxicity in ruminants and hepatic effects in rodents under specific conditions.

Cytochrome P450 enzyme expression profiles contribute significantly to species-specific sensitivity patterns. Human lung tissue expresses CYP2F1, CYP1A1, CYP2A13, and CYP4B1, all capable of bioactivating 3-methylindole to toxic intermediates [1] [5]. Goat CYP2F3 demonstrates exceptionally high efficiency for 3-methyleneindolenine formation, explaining the extreme susceptibility of ruminants to 3-methylindole pneumotoxicity [15].

Rabbit resistance to 3-methylindole-induced pneumotoxicity occurs despite the presence of bioactivation capacity in rabbit pulmonary cells and subcellular fractions [14]. Rabbit Clara cells and macrophages produce covalent-binding metabolites when incubated with 3-methylindole, with cytochrome P450 inhibitor 1-aminobenzotriazole reducing metabolite production by 94% in Clara cells [14]. This suggests that resistance mechanisms beyond bioactivation capacity contribute to species-specific sensitivity patterns.

Glutathione-dependent protective mechanisms vary across species and contribute to differential sensitivity patterns. Glutathione depletion causes organ-selective switching of 3-methylindole toxicity, with hepatic glutathione depletion redirecting toxicity from pulmonary to renal targets [16]. This organ-selective switching demonstrates the critical role of tissue-specific glutathione levels in determining toxicity outcomes across different mammalian systems.

Metabolic enzyme induction patterns show species-specific differences in response to 3-methylindole exposure. Human bronchial epithelial cells demonstrate concentration-dependent and time-dependent increases in CYP1A1 and CYP2F1 transcription following 3-methylindole exposure [2]. These induction patterns create positive feedback loops that amplify bioactivation capacity and potentially explain species-specific differences in sensitivity to repeated exposures.

| Species | Pulmonary Bioactivation Rate | Hepatic Bioactivation Rate | Relative Pneumotoxicity Susceptibility | Key CYP450 Enzymes |

|---|---|---|---|---|

| Goat | Highest | Moderate | Very High | CYP2F3 |

| Horse | High | Low | High | CYP4B1 |

| Mouse | Moderate | High | High | CYP1A2, CYP4B1 |

| Monkey | Moderate | Moderate | Moderate | CYP2F1 |

| Rat | Low | Highest | Moderate | CYP1A1 |

| Rabbit | Resistant | Unknown | Low | CYP4B1 |

| Human | Susceptible | Moderate | Susceptible | CYP2F1, CYP1A1, CYP2A13 |

Physical Description

Solid

White scales or powder; Mothball, putrid, decayed, faecal odour, jasmine-like or fruity upon dilution

Color/Form

White crystalline substance, browning upon aging.

XLogP3

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

265.00 to 266.00 °C. @ 755.00 mm Hg

Heavy Atom Count

Taste

LogP

2.60

LogP= 2.60

Odor

Fecal odo

Melting Point

97.5 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 303 of 520 companies. For more detailed information, please visit ECHA C&L website;

Of the 11 notification(s) provided by 217 of 520 companies with hazard statement code(s):;

H315 (93.55%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (98.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (93.09%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H411 (89.4%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Mechanism of Action

INCUBATION OF VARIOUS INDOLIC COMPD WITH GOAT LUNG MICROSOMES SHOWED THAT ONLY 3-METHYLINDOLE WAS ABLE TO GENERATE A FREE RADICAL IN THE NADPH-DEPENDENT MICROSOMAL SYSTEM, AS TESTED BY SPIN-TRAPPING. ENZYMIC RADICAL FORMATION FROM 3-METHYLINDOLE SUGGESTS A MICROSOMAL-ACTIVATED FREE RADICAL MECHANISM FOR THE SPECIFICITY OF 3-METHYLINDOLE-INDUCED PULMONARY TOXICITY.

Bioactivation of 3-methylindole (3MI), a highly selective pneumotoxin in goats, was investigated in human lung and liver tissues in order to provide information about the susceptibility of humans to 3MI toxicity. Human lung microsomes were prepared from eight organ transplantation donors and liver microsomes from one of the donors were /selected/. The 3MI turnover rate with human lung microsomes was 0.23 +/- 0.06 nmol/mg/min, which was lower than the rate with the human liver microsomes (7.40 mnol/mg/min). The activities were NADPH dependent and inhibited by l-aminobenzotriazole, a potent cytochrome p450 suicide substrate inhibitor. Covalent binding of 3MI reactive intermediates to human tissues was determined by incubation of (14)C-3MI and NADPH with human lung and liver microsomal proteins. Although human lung microsomes displayed measurable covalent binding activity (2.74 +/- 2.57 pmol/mg/min), the magnitude of this reaction was only 4% as large as that seen with human liver microsomes and also was inhibited by l-aminobenzotriazole. Therefore, the bioactivation of 3MI to covalently binding intermediates is catalyzed by cytochrome p450 in human pulmonary tissues. These activities were compared to those activities measured with tissues from goats. Proteins from goat and human pulmonary and hepatic microsomal incubations were incubated with radioactive 3MI, and radioactive proteins were analyzed by SDS-PAGE and HPLC and visualized by autoradiography and radiochromatography, respectively. The results showed that a 57-kDa protein was clearly the most prominently alkylated target associated with 3MI reactive intermediates. These data suggest that humans may be susceptible to 3MI mediated toxicities and that the specificity of covalent binding and the extent of binding to target proteins may play important roles in organ and species selective susceptibilities to 3MI pneumotoxicity.

Vapor Pressure

0.0055 mm Hg

Pictograms

Irritant;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

GOATS WERE GIVEN A 2 HR JUGULAR INFUSION OF 3-METHYLINDOLE (3MI) CONTAINING (14)C-3MI USING PROPYLENE GLYCOL AS THE VEHICLE. 3MI WAS RAPIDLY CLEARED FROM BLOOD PLASMA AND TISSUES AFTER INFUSION, AND 81% OF THE RADIOACTIVITY WAS EXCRETED IN THE URINE BY 24 HR. MAX CONCN OF UNMETABOLIZED 3MI IN THE TISSUES RANGED FROM 2.6 TO 15 UG 3MI/G, INCL 7.5 UG 3MI/G IN THE LUNG. THE LUNG CONTAINED THE HIGHEST PROPORTION OF METABOLITES. THE DATA DEMONSTRATE THAT 3MI DOES NOT SELECTIVELY CONCENTRATE IN THE LUNG AND THAT THE CONCN ARE LOWER THAN THOSE USUALLY ASSOC WITH DIRECT MEMBRANE DAMAGE.

Metabolism Metabolites

MATURE BEEF COWS GRAZING ON DRY SUMMER RANGE WERE MOVED TO LUSH GREEN PASTURE TO INDUCE ACUTE BOVINE PULMONARY EDEMA AND EMPHYSEMA (ABPE) AND TO DETERMINE WHETHER PLASMA AND RUMINAL FLUID 3-METHYLINDOLE (3MI) CONCN ARE RELATED TO THE DEVELOPMENT OF ABPE. IN VITRO PRODN OF 3MI WAS OBSERVED IN CULTURE MEDIA INOCULATED WITH RUMINAL FLUID, DEMONSTRATING THAT MICROORGANISMS CAPABLE OF PRODUCING 3MI WERE IN THE RUMEN. APPARENTLY RUMINAL MICROORGANISMS OF CATTLE CONVERT TRYPTOPHAN (CONTAINED IN LUSH FORAGE) TO 3MI, WHICH UPON ABSORPTION BY THE ANIMAL MAY RESULT IN THE ONSET OF ABPE.

FORMED FROM INDOLE-3-ACETIC ACID. YIELDS O-FORMAMIDOACETOPHENONE IN RAT, WHEAT; FRYDMAN RB ET AL; FEBS LETTERS 17: 273 (1971). YIELDS 5-HYDROXYSKATOLE, 7-HYDROXYSKATOLE IN RAT; DALGLIESH CE ET AL; BIOCHEM J 70: 13P (1958). YIELDS 6-HYDROXYSKATOLE IN RABBIT; JEPSON JB ET AL; BIOCHIM BIOPHYS ACTA 62: 91 (1962). YIELDS SALICYLIC ACID IN PSEUDOMONAS; PROCTOR MM; NATURE (LONDON) 181: 1345 (1958). /FROM TABLE/

GOATS WERE GIVEN JUGULAR INFUSIONS OF (14)C-3-METHYLINDOLE (3MI). A MAJOR ROUTE OF METABOLISM INVOLVED FORMATION OF 3-METHYLOXINDOLE AND SUGGESTS THAT A MIXED FUNCTION OXIDASE, PYRROLOOXYGENASE, MAY BE THE MAJOR METABOLIC SYSTEM INVOLVED. A MINOR ROUTE OF METABOLISM INVOLVED OXIDATION OF THE METHYL CARBON OF 3MI.

For more Metabolism/Metabolites (Complete) data for 3-METHYLINDOLE (6 total), please visit the HSDB record page.

3-methylindole has known human metabolites that include 3-methyleneindolenine and 3-methylindole-2,3-epoxide.

Wikipedia

Chlorpyrifos

Use Classification

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

SYNTHESIZED...BY HEATING GLYCEROL AND ANILINE IN THE PRESENCE OF ZINC CHLORIDE; ALSO BY TREATING THE PHENYLHYDRAZONE OF PROPIONIC ALDEHYDE WITH A CALCULATED AMT OF ZINC CHLORIDE IN AN OIL BATH @ 180 °C...

...BY CYCLIZATION OF O-TOLUIDIDES.

General Manufacturing Information

SKATOLE (0.001-0.1% IN THE DIET) ADVERSELY AFFECTED LARVAL GROWTH AND DEVELOPMENT AND THE SUBSEQUENT REPRODUCTIVE CAPACITY OF THE BOLLWORM, HELIOTHIS ZEA. IT IS AN ATTRACTANT FOR THE PALM WEEVIL RHYNCHOPHORUS PALMARUM AND FOR HIPPELATES EYE GNATS. ... SKATOLE HAS BEEN SHOWN TO...CAUSE, AT LEVELS OF 0.2-0.4 MG/ML, TOTAL INHIBITION OF LATERAL GROWTH BY SCLEROTINA TRIFOLIORUM, THE CLOVER ROT FUNGUS, TO EFFECT IN 100 PPM CONCN GREATER THAN 75% INHIBITION AGAINST THE RUBBER-TREE MOLDY-ROT FUNGUS MYCELIUM...

SKATOLE ACTS AS A PLANT HORMONE SHOWING AUXINIC EFFECTS IN LENS CULINARIS ROOTS AND AFFECTING SEED GERMINATION AND GROWTH OF STELLARIA MEDIA AND HYPTIS SUAVEOLENS AS WELL AS THE GROWTH OF PLANT TISSUES IN VITRO.

SYNTHETIC FLAVOR INGREDIENTS- SKATOLE: FLAVOR USEFUL IN CHEESE, GRAPE, BERRY, NUT, EGG.

REPORTED USES: NON-ALCOHOLIC BEVERAGES, 0.75 PPM; ICE CREAM, ICES, ETC, 1.0 PPM; CANDY, 0.78 PPM; BAKED GOODS, 0.80 PPM; GELATINS AND PUDDINGS, 0.01 PPM; CHEWING GUM, 0.10 PPM.

For more General Manufacturing Information (Complete) data for 3-METHYLINDOLE (7 total), please visit the HSDB record page.

Analytic Laboratory Methods

ANALYSIS OF POLYCYCLIC AROMATIC COMPOUNDS CONTAINING NITROGEN AND OXYGEN BY MATRIX ISOLATION FOURIER TRANSFORM IR SPECTROSCOPY.

TEXT

Clinical Laboratory Methods

Stability Shelf Life

TENDS TO DARKEN ON EXPOSURE TO AIR

Dates

Genetic determinism of boar taint and relationship with growth traits, meat quality and lesions

C Dugué, A Prunier, M J Mercat, M Monziols, B Blanchet, C LarzulPMID: 32051054 DOI: 10.1017/S1751731120000105

Abstract

Breeding entire males is an alternative to surgical castration to improve their welfare. However, entire males may have a major quality defect called boar taint. Boar taint is partly due to the presence of androstenone in fat. In this study, we estimated the genetic parameters between androstenone and production traits to evaluate the consequences of selection against boar taint for traits of interest. We focused on growth traits, meat quality, lesions, hormone levels and computerised tomography measurements in purebred Piétrain (P) or Piétrain cross Large White (X) entire males. The number of measured animals varied from 670 P and 734 X for hormones concentrations to 553 P and 645 X for computerised tomography measurements. Skin lesions were measured on live pigs shortly after mixing, at the end of the fattening period, and on carcasses. Heritabilities of traits measured by tomography ranged from low to high: femur density (P: 0.34, X: 0.69), loin eye area (P: 0.53, X: 0.88) and loin eye density (P: 0.12, X: 0.18). The mean number of lesions at each stage was lower in purebred pigs than in crossbreds (entering the fattening stage 4.01 in P and 4.68 in X; before slaughter 3.72 in P and 4.22 in X; on carcass 4.50 in P and 4.96 in X). We also observed a decrease in the average number of lesions between the two stages in live pigs. We found high genetic correlations between stages in purebred pigs (0.74 to 0.76) but low correlations (-0.30 to 0.29) in crossbred pigs. Selection aiming to decrease fat androstenone is feasible (h2 = 0.57 in P and h2 = 0.71 in X). It would have overall positive effects on meat production and quality traits. Selection aiming to reduce plasma oestradiol would strongly reduce the level of fat androstenone (rg = 0.89 in P and rg = 0.84 in X). Selection against oestradiol is easier and less invasive since it would only require a blood sample rather than a fat biopsy in live animals.Genomic background and genetic relationships between boar taint and fertility traits in German Landrace and Large White

Ines Brinke, Christine Große-Brinkhaus, Katharina Roth, Maren J Pröll-Cornelissen, Hubert Henne, Karl Schellander, Ernst TholenPMID: 32513168 DOI: 10.1186/s12863-020-00865-z

Abstract

Due to ethical reasons, surgical castration of young male piglets in their first week of life without anesthesia will be banned in Germany from 2021. Breeding against boar taint is already implemented in sire breeds of breeding organizations but in recent years a low demand made this trait economically less important. The objective of this study was to estimate heritabilities and genetic relationships between boar taint compounds androstenone and skatole and maternal/paternal reproduction traits in 4'924 Landrace (LR) and 4'299 Large White (LW) animals from nucleus populations. Additionally, genome wide association analysis (GWAS) was performed per trait and breed to detect SNP marker with possible pleiotropic effects that are associated with boar taint and fertility.Estimated heritabilities (h

) were 0.48 (±0.08) for LR (0.39 ± 0.07 for LW) for androstenone and 0.52 (±0.08) for LR (0.32 ± 0.07 for LW) for skatole. Heritabilities for reproduction did not differ between breeds except age at first insemination (LR: h

= 0.27 (±0.05), LW: h

= 0.34 (±0.05)). Estimates of genetic correlation (r

) between boar taint and fertility were different in LR and LW breeds. In LR an unfavorable r

of 0.31 (±0.15) was observed between androstenone and number of piglets born alive, whereas this r

in LW (- 0.15 (±0.16)) had an opposite sign. A similar breed-specific difference is observed between skatole and sperm count. Within LR, the r

of 0.08 (±0.13) indicates no relationship between the traits, whereas the r

of - 0.37 (±0.14) in LW points to an unfavorable relationship. In LR GWAS identified QTL regions on SSC5 (21.1-22.3 Mb) for androstenone and on SSC6 (5.5-7.5 Mb) and SSC14 (141.1-141.6 Mb) for skatole. For LW, one marker was found on SSC17 at 48.1 Mb for androstenone and one QTL on SSC14 between 140.5 Mb and 141.6 Mb for skatole.

Knowledge about such genetic correlations could help to balance conventional breeding programs with boar taint in maternal breeds. QTL regions with unfavorable pleiotropic effects on boar taint and fertility could have deleterious consequences in genomic selection programs. Constraining the weighting of these QTL in the genomic selection formulae may be a useful strategy to avoid physiological imbalances.

Regeneration of olfactory neuroepithelium in 3-methylindole-induced anosmic rats treated with intranasal chitosan

Sheng-Tien Li, Tai-Horng Young, Tsung-Wei HuangPMID: 33711565 DOI: 10.1016/j.biomaterials.2021.120738

Abstract

Olfactory dysfunction significantly impairs the life quality of patients but without effective treatments to date. The previous report has demonstrated that chitosan mediates the differentiation of olfactory receptor neurons (ORNs) through insulin-like growth factors and insulin-like growth factor binding protein-2 axis in an in vitro model. However, whether chitosan can further treat olfactory dysfunction in vivo remains unexplored. This study aims to evaluate the therapeutic effect of chitosan on a 3-methylindole-induced anosmic rat model. Intraperitoneal injection of 3-methylindole is performed to induce anosmia in rats. Experimental results demonstrate that the food-finding duration after chitosan treatment gradually decrease to around 80 s, and both the olfactory neuroepithelium (ON) thickness and mature ORNs (expressing olfactory marker protein) are significantly restored. Furthermore, proliferating cells (expressing bromodeoxyuridine) are mainly co-expressed with immature ORNs (expressing βIII tubulin) below the intermediate layer of the ON in the chitosan-treated group on day 28 following 3-methylindole treatment. Conversely, proliferating cells are scattered over the ON, and co-localized with immature ORNs and sustentacular cells (expressing keratin 18) in the sham group, and even immature ORNs go into apoptosis (expressing DNA fragmentation and cleaved caspase-3), possibly causing incomplete regeneration. Consequently, chitosan regenerates the ON by regulating olfactory neural homeostasis and reducing ORN apoptosis, and serves as a potential therapeutic intervention for olfactory dysfunction in the future.On-farm prevalence of and potential risk factors for boar taint

E Heyrman, S Millet, F A M Tuyttens, B Ampe, S Janssens, N Buys, J Wauters, L Vanhaecke, M AluwéPMID: 33573941 DOI: 10.1016/j.animal.2020.100141

Abstract

Boar taint is an unpleasant taste and odor that can occur in entire male pigs and is caused by androstenone, skatole, and to a lesser extent indole accumulating in fat tissue. In the present observational study, we evaluated an extensive list of such potential risk factors which influence boar taint: social hierarchy and puberty attainment, housing, health, preslaughter conditions, season, feed, carcass composition, slaughter weight or age, and breed. Details on these factors were collected by interviews with the participating farmers, observations on each farm by trained observers and farmers, as well as slaughterhouse data. Twenty-two farms (in West- and East-Flanders, ranging from 160 to 600 sows, selected on suitability) raising entire male pigs were included in the study to evaluate the link between boar taint and potential risk factors related to the farm and slaughter batch (114 slaughter batches and 16 791 entire male pigs in total). Average olfactory boar taint prevalence was 1.8 ± 0.8%. Boar taint prevalence varied also within farms up to a maximum range between slaughter batches of 9.1% which suggests an effect of factors varying between slaughter batches such as season or other variables varying between slaughter batches. Less aggressive behavior at the end of fattening as well as lower skin lesion scores at fattening as well as at slaughter could be associated with less boar taint. The same might be said for sexual behavior, though less convincingly from this study. Measures that reduce aggression and stress have therefore have the potential to lower boar taint prevalence. The same might be said for sexual behavior, though less convincingly from this study. Furthermore, boar taint prevalence was generally higher in winter than in summer, which is relevant from a planning perspective for the slaughterhouses to seek alternative markets. Finally, increased CP gave significantly lower boar taint prevalences. This may to some extent be explained by the negative association between boar taint and lean meat percentage, as increased dietary CP levels promote the carcass lean meat percentages which can then be associated with lower boar taint levels.Effects of dietary stachyose levels on caecal skatole concentration, hepatic cytochrome P450 mRNA expressions and enzymatic activities in broilers

Hai-Ying Liu, Xin-Yun Zhao, Gui-Qin Yang, Ji-Zhe Liu, Xin ZhuPMID: 32594918 DOI: 10.1017/S0007114520002263

Abstract

Effects of dietary supplemental stachyose on caecal skatole concentration, hepatic cytochrome P450 (CYP450, CYP) mRNA expressions and enzymatic activities in broilers were evaluated. Arbor Acre commercial mixed male and female chicks were assigned randomly into six treatments. The positive control (PC) diet was based on maize-soyabean meal, and the negative control (NC) diet was based on maize-non-soyabean meal. The NC diet was then supplemented with 4, 5, 6 and 7 g/kg stachyose to create experimental diets, named S-4, S-5, S-6 and S-7, respectively. Each diet was fed to six replicates of ten birds from days 1 to 49. On day 49, the caecal skatole concentrations in the PC, S-4, S-5, S-6 and S-7 groups were lower than those in the NC group by 42·28, 23·68, 46·09, 15·31 and 45·14 % (P < 0·01), respectively. The lowest pH value was observed in the S-5 group (P < 0·05). The stachyose-fed groups of broilers had higher caecal acetate and propionate levels compared with control groups, and propionate levels in the S-6 and S-7 groups were higher than those in the S-4 and S-5 groups (P < 0·001). The highest CYP3A4 expression was found in the S-7 group (P < 0·05), but this was not different from PC, S-4, S-5 and S-6 treatments. There was no significant difference in CYP450 (1A2, 2D6 and 3A4) enzymatic activities among the groups (P > 0·05). In conclusion, caecal skatole levels can be influenced by dietary stachyose levels, and 5 g/kg of stachyose in the diet was suggested.Valorisation of tainted boar meat in patties, frankfurter sausages and cooked ham by means of targeted dilution, cooking and smoking

Lieselot Y Hemeryck, Jella Wauters, Lore Dewulf, Anneleen I Decloedt, Marijke Aluwé, Stefaan De Smet, Ilse Fraeye, Lynn VanhaeckePMID: 32569929 DOI: 10.1016/j.foodchem.2020.126897

Abstract

Because of the need to abolish the castration of piglets without anaesthesia/analgesia, the pig industry is searching for a mode of action for the valorisation of meat with boar taint, an off-odour in entire male pigs. Carcasses with boar taint were selected by means of sensory and chemical analysis, after which patties with different levels of tainted boar meat were produced, as well as cooked ham and Frankfurter sausages using different smoke condensates and cooking temperatures. For these products orthonasal and retronasal boar taint odour were assessed by a trained expert panel. The results offer guidance regarding dilution of tainted meat (with <400 µg/kg androstenone if skatole is low or <200 µg/kg androstenone in concurrence with ≥37 µg/kg skatole) and the potential application of smoke condensates (e.g., Rudinsmoke C for sausages and Smokez LFBN for ham) as promising boar taint masking strategies.Removal of malodorant skatole by two enriched microbial consortia: Performance, dynamic, function prediction and bacteria isolation

Qiao Ma, Shengwei Liu, Shuzhen Li, Jiabao Hu, Minyi Tang, Yeqing SunPMID: 32302841 DOI: 10.1016/j.scitotenv.2020.138416

Abstract

Malodor emission has become one of the major challenges in animal husbandry. Skatole, one of the most offensive odorous compounds, can cause several diseases to organisms and is resistant to biodegradation. However, the microbial community information for skatole degradation has yet to be reported. In this study, the aerobic sequencing batch reactors with two different inocula were constructed. Both Group N (sample from cattle house) and Group E (sample from goose house) could efficiently degrade skatole after 70 days operation under conditions of pH 7.0-9.0 and temperature 20-40 °C. High-throughput sequencing results showed that the α-diversity in Group N was higher than that in Group E, while neither of them changed during the whole operation process. Bacterial community structures in both groups shifted. Generally, Lactococcus, Pseudomonas and Flavobacterium remarkably reduced, while Arthrobacter became the dominant population. Function prediction results indicated that the xenobiotics biodegradation and metabolism category was significantly up-regulated in Group E but remained unchanged in Group N. On the other hand, culture-dependent technique was applied and ten bacteria were obtained from the sludges. Two strains belonged to Rhodococcus, a minor genus in the communities, were firstly proven to harbor excellent skatole-degrading capacity. This study proved that skatole could be effectively removed by activated sludges, and the non-core bacteria Rhodococcus would be functionally important in the degradation process. These findings provide new insights into our understanding of skatole biotransformation process, and offer valuable bacterial resources for bioremediation application.Biodegradation of skatole by Burkholderia sp. IDO3 and its successful bioaugmentation in activated sludge systems

Qiao Ma, Hui Qu, Nan Meng, Shuzhen Li, Jingwei Wang, Shengwei Liu, Yuanyuan Qu, Yeqing SunPMID: 32069749 DOI: 10.1016/j.envres.2020.109123

Abstract

Skatole is the key malodorous compound in livestock and poultry waste and wastewater with a low odor threshold. It not only causes serious nuisance to residents and workers, but also poses threat to the environment and human health due to its biotoxicity and recalcitrant nature. Biological treatment is an eco-friendly and cost-effective approach for skatole removal, while the bacterial resources are scarce. Herein, the Burkholderia strain was reported to efficiently degrade skatole for the first time. Results showed that strain IDO3 maintained high skatole-degrading performance under the conditions of pH 4.0-9.0, rotate speed 0-250 rpm, and temperature 30-35 °C. RNA-seq analysis indicated that skatole activated the oxidative phosphorylation and ATP production levels in strain IDO3. The oxidoreductase activity item which contained 373 differently expressed genes was significantly impacted by Gene Ontology analysis. Furthermore, the bioaugmentation experiment demonstrated that strain IDO3 could notably increase the removal of skatole in activated sludge systems. High-throughput 16S rRNA gene sequencing data indicated that the alpha-diversity and bacterial community tended to be stable in the bioaugmented group after 8 days operation. PICRUSt analysis indicated that xenobiotics biodegradation and metabolism, and membrane transport categories significantly increased, consistent with the improved skatole removal performance in the bioaugmented group. Burkholderia was survived and colonized to be the predominant population during the whole operation process (34.19-64.00%), confirming the feasibility of Burkholderia sp. IDO3 as the bioaugmentation agent in complex systems.Novel, rapid, low-cost screen-printed (bio)sensors for the direct analysis of boar taint compounds androstenone and skatole in porcine adipose tissue: Comparison with a high-resolution gas chromatographic method

K L Westmacott, A P Crew, O Doran, J P HartPMID: 31735622 DOI: 10.1016/j.bios.2019.111837